1-(4-Bromo-2-nitrophenyl)-4-fluoropiperidine

Protein Tyrosine Phosphatase TC-PTP SHP-1

Procure this specific 4-fluoropiperidine derivative to leverage its quantified 6.3-fold selectivity for SHP-1 (IC50 3,000 nM) over TC-PTP (IC50 19,000 nM). The strategic 4-fluoro substitution fundamentally alters target selectivity and lowers basicity (pKa) compared to non-fluorinated analogs, making it an essential tool compound for dissecting phosphatase signaling pathways, not a generic building block.

Molecular Formula C11H12BrFN2O2
Molecular Weight 303.13 g/mol
Cat. No. B12075103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromo-2-nitrophenyl)-4-fluoropiperidine
Molecular FormulaC11H12BrFN2O2
Molecular Weight303.13 g/mol
Structural Identifiers
SMILESC1CN(CCC1F)C2=C(C=C(C=C2)Br)[N+](=O)[O-]
InChIInChI=1S/C11H12BrFN2O2/c12-8-1-2-10(11(7-8)15(16)17)14-5-3-9(13)4-6-14/h1-2,7,9H,3-6H2
InChIKeyWCZAHCGVDVOVGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Bromo-2-nitrophenyl)-4-fluoropiperidine: Chemical Identity and Research-Grade Specifications


1-(4-Bromo-2-nitrophenyl)-4-fluoropiperidine is a halogenated N-aryl piperidine derivative (CAS No. 1159983-99-9) characterized by a 4-fluoropiperidine ring and a 4-bromo-2-nitrophenyl substituent, with a molecular formula of C11H12BrFN2O2 and a molecular weight of 303.13 g/mol [1]. It is a small molecule research compound, typically offered with a purity of 97% or higher for use in biochemical assays and chemical biology studies [2].

Why Non-Fluorinated Analogs of 1-(4-Bromo-2-nitrophenyl)-4-fluoropiperidine Are Not Suitable Replacements


Procurement based solely on the N-arylpiperidine core, without the 4-fluoro substituent, is not scientifically sound. The introduction of a fluorine atom at the 4-position of the piperidine ring is a key strategic modification in medicinal chemistry known to alter both target selectivity [1] and physicochemical properties, notably basicity (pKa) . The data below demonstrates how the 4-fluoro substitution of 1-(4-Bromo-2-nitrophenyl)-4-fluoropiperidine imparts a distinct biological activity profile compared to alternative targets, making it a specific tool compound rather than a generic piperidine building block.

Quantitative Differentiation of 1-(4-Bromo-2-nitrophenyl)-4-fluoropiperidine: Selectivity Data


Selective Inhibition Profile: T-Cell Protein Tyrosine Phosphatase (TC-PTP) vs. SHP-1

1-(4-Bromo-2-nitrophenyl)-4-fluoropiperidine exhibits a distinct and quantifiable selectivity profile within the protein tyrosine phosphatase (PTP) family. It demonstrates a 6.3-fold greater inhibitory potency against SHP-1 compared to TC-PTP. This is a meaningful differentiation, as SHP-1 and TC-PTP are highly homologous enzymes with overlapping substrate specificities, making selective inhibitors valuable tools for dissecting their individual roles in signaling pathways [1].

Protein Tyrosine Phosphatase TC-PTP SHP-1 Selectivity

Potency Profile: Differential Inhibition of SHP-1 vs. Yeast PTP1

The compound's inhibitory activity also differentiates between SHP-1 and the fungal enzyme PTP1. It shows a 4-fold lower IC50 for human SHP-1 (3,000 nM) compared to its inhibition of yeast PTP1 (12,000 nM) under similar assay conditions [1]. This suggests that even among related phosphatases, the compound's binding is not uniform and is influenced by specific enzyme features.

Protein Tyrosine Phosphatase SHP-1 PTP1 Potency

Physicochemical Differentiation: Reduced Basicity (pKa) vs. Unsubstituted Piperidine

While direct pKa data for the full compound is not available, the 4-fluoropiperidine moiety itself is known to significantly reduce basicity compared to unsubstituted piperidine. The predicted pKa of 4-fluoropiperidine is 9.33 ± 0.10, which is approximately 2 units lower than that of piperidine (pKa ~ 11.2) . This class-level property is relevant because reduced basicity can dramatically improve oral absorption and CNS penetration by limiting ionization at physiological pH [1].

Physicochemical Properties pKa Basicity Fluorine Substitution

Validated Application Scenarios for 1-(4-Bromo-2-nitrophenyl)-4-fluoropiperidine


Chemical Probe for Dissecting SHP-1 (PTPN6) vs. TC-PTP (PTPN2) Signaling

In cellular signaling studies, 1-(4-Bromo-2-nitrophenyl)-4-fluoropiperidine is most effectively deployed as a chemical tool to differentiate the roles of the homologous phosphatases SHP-1 and TC-PTP. The 6.3-fold selectivity for SHP-1 over TC-PTP (IC50 values of 3,000 nM vs. 19,000 nM, respectively) provides a quantitative basis for interpreting phenotypes observed upon compound treatment, as established in [1]. This contrasts with pan-PTP inhibitors, which would affect both enzymes similarly.

Lead Optimization for Kinase/Phosphatase-Targeting Programs

This compound serves as a valuable starting scaffold for structure-activity relationship (SAR) studies aimed at improving potency and selectivity for specific tyrosine phosphatases. The defined activity against SHP-1, TC-PTP, and PTP1 [1] provides a clear baseline for iterative medicinal chemistry efforts. Furthermore, the presence of the 4-fluoropiperidine moiety is a key feature to preserve, as its class-level effect on lowering pKa can be leveraged to improve the pharmacokinetic profile of advanced analogs.

Control Compound for Assay Development and Screening

Given its quantifiable and moderate potency against multiple phosphatases, the compound is well-suited as a reference control in the development and validation of new phosphatase activity assays. Its known IC50 values (3,000 nM for SHP-1, 19,000 nM for TC-PTP) under defined assay conditions (pNPP substrate, 10-min preincubation) [1] make it a reliable standard for assessing assay sensitivity, reproducibility, and inter-day variability.

Technical Documentation Hub

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